4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
CAS No.: 915920-65-9
Cat. No.: VC3421922
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915920-65-9 |
|---|---|
| Molecular Formula | C14H18N2S |
| Molecular Weight | 246.37 g/mol |
| IUPAC Name | 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16) |
| Standard InChI Key | ITZPJCKQQIWKIH-UHFFFAOYSA-N |
| SMILES | CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C |
| Canonical SMILES | CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C |
Introduction
Structural Characteristics and Chemical Properties
4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine features a five-membered thiazole heterocyclic ring containing both sulfur and nitrogen atoms. This core structure is substituted with three key functional groups: a 2,4-dimethylphenyl group at position 4, a propyl chain at position 5, and an amine group at position 2 of the thiazole ring.
The molecular structure can be described as follows:
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Core structure: 1,3-thiazole ring (a five-membered heterocycle with nitrogen at position 3 and sulfur at position 1)
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Position 2: Primary amine (-NH₂) group
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Position 4: 2,4-Dimethylphenyl group (benzene ring with methyl groups at positions 2 and 4)
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Position 5: Propyl (three-carbon) chain
The compound has a molecular formula of C₁₄H₁₈N₂S and a molecular weight of approximately 246.37 g/mol. The presence of both hydrophobic moieties (dimethylphenyl and propyl groups) and a hydrophilic amine group results in a molecule with amphiphilic properties, which potentially influences its interaction with biological targets.
Physicochemical Properties
The physicochemical properties of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine contribute significantly to its biological behavior. Table 1 presents the estimated key physicochemical properties of this compound based on its structure and comparison with similar thiazole derivatives.
Table 1: Estimated Physicochemical Properties of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
| Property | Value/Characteristic | Significance |
|---|---|---|
| Molecular Weight | 246.37 g/mol | Determines cellular permeability |
| Functional Groups | Amine, thiazole, dimethylphenyl, propyl | Influences binding interactions |
| Solubility | Moderate in organic solvents, limited in water | Affects bioavailability |
| Lipophilicity | Enhanced by dimethylphenyl and propyl groups | Determines membrane permeability |
| Hydrogen Bond Donors | Primary amine group | Important for target binding |
| Hydrogen Bond Acceptors | Nitrogen in thiazole, amine group | Facilitates biomolecular interactions |
The dimethylphenyl and propyl substituents enhance the compound's lipophilicity, potentially influencing its ability to cross biological membranes. Meanwhile, the amine group provides a site for hydrogen bonding interactions with potential biological targets.
Synthetic Methodologies
Several synthetic routes can be employed for the preparation of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, drawing from established methods used for structurally similar thiazole derivatives.
Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides . For 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, this synthesis typically follows these steps:
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Preparation of an α-bromoketone intermediate containing the 2,4-dimethylphenyl and propyl groups
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Condensation of this α-bromoketone with thiourea under appropriate conditions
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Purification of the final product through recrystallization or chromatographic techniques
This approach has been documented for similar compounds, as seen in the synthesis of 2-amino-4-(pyrid-2-yl)thiazole through condensation of 2-bromoacetylpyridine hydrobromide with thiourea .
Alternative Synthetic Approaches
Based on methodologies employed for related thiazole compounds, alternative synthetic routes may include:
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Cyclization of thioamide precursors with appropriately substituted α-haloketones
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One-pot multicomponent reactions involving suitable reagents
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Molecular hybridization techniques that combine various pharmacophoric moieties
The synthesis of thiazole rings from amino-protected (S)-amino acids, as described in some studies, involves a multi-step process: conversion to amides, transformation to thioamides, and finally to protected thiazoles . These methodologies could potentially be adapted for the synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine with appropriate modifications.
Table 2: Comparison of Synthetic Approaches for 2-Aminothiazole Derivatives
Pharmacological Profile and Biological Activities
While specific pharmacological data for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is limited in the current literature, insights can be drawn from studies on structurally related thiazole derivatives to predict its potential biological activities.
Anticancer Activity
Thiazole-containing compounds have emerged as promising candidates for anticancer drug development. A new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and evaluated for in vitro anticancer activity, showing significant effects . While 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has different substituents, the presence of the thiazole core and aromatic substituents suggests potential anticancer activity that warrants investigation.
The trimethoxyphenyl moiety, which appears in some thiazole derivatives with anticancer properties, has been identified as a key pharmacophore. This structural feature has been isolated from colchicine and incorporated into various thiazole derivatives to expand the chemical diversity of anticancer agents . Though 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine contains a dimethylphenyl rather than a trimethoxyphenyl group, the structural similarities suggest potential for cytotoxic activity.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine and related compounds provides valuable insights for potential optimization strategies in drug development.
Role of the Thiazole Core
The thiazole ring is fundamental to the biological activity of this class of compounds. Its heterocyclic nature, with both nitrogen and sulfur atoms, creates a unique electronic distribution that facilitates interactions with various biological targets. Thiazole-containing compounds have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antitubercular properties .
Influence of Substituents
The specific substituents on the thiazole ring significantly impact the compound's biological activity profile:
Studies on related compounds have highlighted the importance of various cyclic amines in achieving favorable binding affinity with target proteins and improving cellular potency through enhanced water solubility . This suggests that modifications to the amino group in 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine could potentially enhance its biological activities.
Comparative Analysis with Similar Compounds
A structural comparison with related thiazole derivatives provides insights into potential optimization strategies:
Table 4: Structural Comparison of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine with Related Compounds
Molecular Interactions and Mechanism of Action
The potential mechanisms of action for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine can be inferred from studies on related thiazole derivatives.
Structural Features Affecting Binding
Several structural features of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine may influence its binding to potential biological targets:
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The 2-amino group can participate in hydrogen bonding as both a donor and acceptor
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The thiazole nitrogen can serve as a hydrogen bond acceptor
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The dimethylphenyl group may engage in hydrophobic and π-π stacking interactions with aromatic residues in target proteins
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The propyl chain provides conformational flexibility and can occupy hydrophobic pockets in target proteins
Applications and Future Perspectives
The unique structural characteristics and potential biological activities of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine suggest various applications and avenues for future research.
Future Research Directions
Several promising research directions for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine include:
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Comprehensive biological screening to establish its activity profile against various pathogens and cancer cell lines
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Structure optimization through systematic modification of substituents to enhance potency and selectivity
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Detailed mechanism of action studies using molecular docking, enzyme inhibition assays, and structural biology approaches
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Investigation of potential synergistic effects with established drugs
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Development of improved synthetic methodologies for large-scale production
Molecular hybridization techniques, which have been successfully applied to other thiazole derivatives, represent a promising approach for developing hybrid molecules with enhanced biological activities . This strategy could be applied to 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine to create novel compounds with improved pharmacological profiles.
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